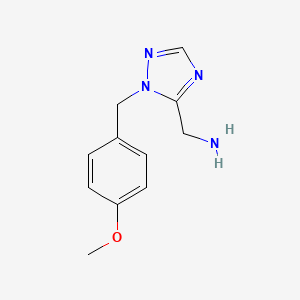

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxybenzylamine is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also used as a fine chemical intermediate .

Synthesis Analysis

There is a report on the synthesis of a related compound, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [(S)-1-(4-methoxybenzyl)-OHIQ, (S)-1a], which is a key synthetic intermediate in the industrial production of dextromethorphan . A new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2, was able to completely deracemize 100 mM 1a under Turner’s deracemization conditions to afford (S)-1a in 80% isolated yield and 99% ee at a semipreparative scale (0.4 mmol) .

Chemical Reactions Analysis

In a study, power ultrasound efficiently facilitated the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) 1 in providing protected phenolic ether intermediates for organic synthesis .

Physical and Chemical Properties Analysis

4-Methoxybenzylamine has a molecular weight of 137.18, a melting point of -10°C, a boiling point of 236-237 °C (lit.), a density of 1.05 g/mL at 25 °C (lit.), and is highly soluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Characterization

- The compound and its derivatives are often synthesized through 1,3-dipolar cycloaddition reactions, multi-step reactions, or other specific synthetic pathways. These processes are characterized using techniques like NMR spectroscopy, Elemental Analysis, and MS data to establish their structures (Aouine, El Hallaoui, & Alami, 2014).

Biological Activities and Applications

- Various derivatives of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanamine have been investigated for their biological activities. Studies have shown potential in areas such as antimicrobial activities, lipase and α-glucosidase inhibition, and anticancer evaluations. These activities are significant for the development of new therapeutic agents (Bekircan et al., 2015), (Thomas, Adhikari, & Shetty, 2010).

Electronic and Molecular Properties

- Research includes exploring the electronic properties, thermodynamic parameters, geometric properties, and molecular electrostatic potential of these compounds. Such studies are crucial for understanding their interaction with biological systems and potential applications in drug design (Medetalibeyoğlu, Beytur, & Yüksek, 2018).

Potential as Enzyme Inhibitors

- Some studies have focused on the use of derivatives as enzyme inhibitors, showing potential for treating diseases like Alzheimer's and diabetes. This highlights their significance in medicinal chemistry and pharmaceutical research (Arfan et al., 2018).

Synthesis of Novel Compounds

- Research has also involved the synthesis of novel compounds derived from this compound. These new compounds are studied for various applications, including as ligands in chemical reactions and as potential therapeutic agents (Tale, Gopula, & Toradmal, 2015).

Wirkmechanismus

Target of Action

The primary targets of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine are β-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

This compound interacts with its targets by binding to them, leading to a reduction in their activity . This compound prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The affected pathways include the amyloidogenic pathway and the tau phosphorylation pathway . The compound’s action leads to a decrease in the formation of Aβ plaques and a reduction in tau phosphorylation, both of which are key features of AD pathophysiology .

Pharmacokinetics

The compound’s beneficial effects in preclinical ad-like models suggest that it has favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in Aβ formation and a reduction in tau phosphorylation . These effects are achieved through the downregulation of APP and BACE levels and the modulation of the GSK3β pathway .

Action Environment

Safety and Hazards

Zukünftige Richtungen

A study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 1 and p-methoxybenzaldehyde 2 . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

Eigenschaften

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZJNZKVYUJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441426 |

Source

|

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-16-9 |

Source

|

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)